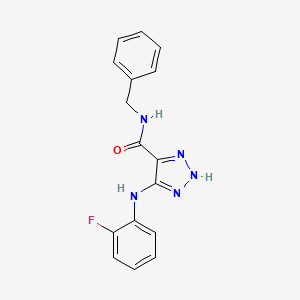

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology.

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) developed a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiviral activities, particularly against the H5N1 subtype of the influenza A virus. This research implies potential applications in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Catalyst- and Solvent-Free Synthesis

Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis method for creating 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, indicating advancements in environmentally friendly chemical synthesis processes (Moreno-Fuquen et al., 2019).

Anticancer Potential

Research by Butler et al. (2013) on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives uncovered potential anticancer applications, particularly against the MCF-7 breast cancer cell line, suggesting the role of these compounds in cancer treatment (Butler et al., 2013).

Diuretic and Antimicrobial Activities

Yar and Ansari (2009) synthesized and evaluated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, showcasing their potential in developing new diuretic agents (Yar & Ansari, 2009).

Antitumor Properties

A study by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles highlighted their potent cytotoxicity against certain human breast cancer cell lines, indicating their utility in cancer research (Hutchinson et al., 2001).

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors in the body .

Mode of Action

It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to have various effects, such as antimicrobial, antitubercular, and anti-hiv activities .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzyl azide with 2-fluoroaniline to form N-benzyl-2-fluorophenyl azide, which is then reacted with ethyl propiolate to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate. The final step involves the hydrolysis of the ester to form the desired compound.", "Starting Materials": [ "Benzyl azide", "2-fluoroaniline", "Ethyl propiolate" ], "Reaction": [ "Step 1: Benzyl azide is reacted with 2-fluoroaniline in the presence of a copper catalyst to form N-benzyl-2-fluorophenyl azide.", "Step 2: N-benzyl-2-fluorophenyl azide is then reacted with ethyl propiolate in the presence of a copper catalyst to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylate.", "Step 3: The final step involves the hydrolysis of the ester using sodium hydroxide to form N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |

CAS RN |

1291836-65-1 |

Product Name |

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide |

Molecular Formula |

C16H14FN5O |

Molecular Weight |

311.32 |

IUPAC Name |

N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22) |

InChI Key |

DICQMNGVZKCGRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

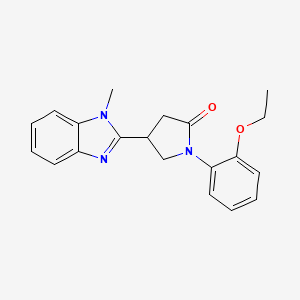

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

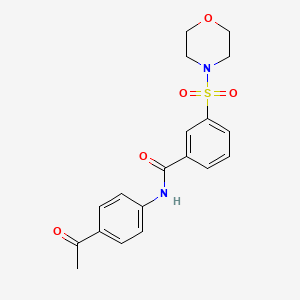

![1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2366418.png)

![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)

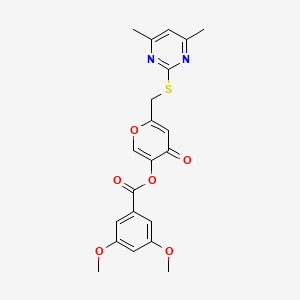

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)